A Technical Guide to 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine: Molecular Structure, Properties, and Therapeutic Potential
A Technical Guide to 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine: Molecular Structure, Properties, and Therapeutic Potential
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of FDA-approved drugs, ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[3][4][5] The aminopyrazole chemotype, in particular, has garnered significant attention for its wide-ranging pharmacological activities, including anticancer, anti-infective, and anti-inflammatory properties.[3][6] This guide provides an in-depth technical analysis of a specific, yet representative, member of this class: 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine . While direct experimental literature for this exact molecule is sparse[7], this document synthesizes data from analogous structures and established principles of pyrazole chemistry to provide a comprehensive profile for researchers, scientists, and drug development professionals. We will explore its molecular architecture, predict its physicochemical and spectroscopic properties, outline a robust synthetic strategy, and discuss its potential as a valuable building block in the development of novel therapeutics.
Part 1: Molecular Identity and Structural Analysis
The foundational step in evaluating any compound for drug development is a thorough understanding of its structure and fundamental properties.
Chemical Identity
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IUPAC Name: 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine[7]
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Synonyms: 1-butyl-5-isopropyl-1H-pyrazol-4-amine
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CAS Number: 1504703-95-0[8]
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Molecular Weight: 181.28 g/mol [8]
Structural and Electronic Properties
The molecule features a central pyrazole ring, which is an aromatic heterocycle. The substitution pattern is key to its properties:
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N1-Butyl Group: A butyl chain is attached to the N1 position of the pyrazole ring. This alkyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
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C5-Isopropyl Group: An isopropyl (propan-2-yl) group at the C5 position provides steric bulk, which can influence binding selectivity with biological targets.
-
C4-Amine Group: The primary amine at the C4 position is a critical functional group. It can act as a hydrogen bond donor and a nucleophile, making it a key site for further chemical modification or for direct interaction with protein residues in a binding pocket.
The overall geometry and electronic distribution are crucial for receptor interaction. Computational methods, such as Density Functional Theory (DFT), are invaluable for probing these characteristics.[9][10][11]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 181.28 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), favoring oral bioavailability. |
| XlogP | 1.9 | Indicates good lipophilicity, suggesting potential for good membrane permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Provides a key interaction point for target binding.[12] |
| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from -NH₂) | Offers multiple sites for forming stabilizing hydrogen bonds with a biological target.[12] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | Value is well below the 140 Ų threshold, predicting good oral absorption and cell permeability.[12] |
| Rotatable Bonds | 4 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |
Data sourced from PubChem and ChemScene predictions for the target molecule or structurally similar analogs.[7][12]
Part 2: Synthesis and Characterization
A reliable and scalable synthetic route is paramount for the progression of a compound through the drug discovery pipeline. While a specific synthesis for 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine is not published, a robust protocol can be designed based on well-established methods for 4-aminopyrazole synthesis.[13][14]
Proposed Synthetic Pathway
The most logical approach involves a multi-step sequence starting from readily available materials, culminating in the introduction of the C4-amine group via reduction of a nitro precursor. This method ensures high regioselectivity.[13][14]
Caption: Proposed four-step synthesis workflow.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 1-butyl-5-isopropyl-1H-pyrazole This is a variation of the Knorr pyrazole synthesis.
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To a solution of sodium ethoxide in ethanol, add isobutyronitrile and ethyl acetate. Reflux the mixture to form the intermediate β-ketonitrile via Claisen condensation.
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After workup and purification, dissolve the resulting 3-isopropyl-3-oxopropanenitrile in ethanol or acetic acid.
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Add butylhydrazine to the solution and reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product (1-butyl-5-isopropyl-1H-pyrazole) using column chromatography.
Step 3: Nitration at the C4 Position
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Cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C in an ice bath.
-
Slowly add the pyrazole from Step 2 to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction at room temperature for 2-4 hours until TLC indicates the consumption of the starting material.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
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Extract the product (1-butyl-5-isopropyl-4-nitro-1H-pyrazole) with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the crude nitro-pyrazole.
Step 4: Reduction to 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine
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Dissolve the nitro-pyrazole from Step 3 in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[14]
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until the reaction is complete (monitored by TLC or HPLC).[14]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude amine by column chromatography or recrystallization to yield the final product.
Spectroscopic Characterization (Predicted)
Structural confirmation relies on standard spectroscopic techniques. Based on data from analogous pyrazole derivatives, the following spectral features are anticipated.[15][16]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.5 (s, 1H, pyrazole C4-H); δ 3.9-4.1 (t, 2H, N-CH₂); δ 2.8-3.1 (sept, 1H, CH(CH₃)₂); δ 3.5-4.5 (br s, 2H, -NH₂); δ 1.6-1.8 (m, 2H, CH₂); δ 1.3-1.5 (m, 2H, CH₂); δ 1.2-1.3 (d, 6H, CH(CH₃)₂); δ 0.9-1.0 (t, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (C5); δ 135-140 (C3); δ 115-120 (C4); δ 48-52 (N-CH₂); δ 28-32 (CH₂); δ 25-28 (CH(CH₃)₂); δ 22-24 (CH(CH₃)₂); δ 19-21 (CH₂); δ 13-15 (CH₃). |
| FT-IR (KBr, cm⁻¹) | 3300-3450 (N-H stretch, amine); 2850-2960 (C-H stretch, alkyl); 1580-1620 (C=N and C=C stretch, pyrazole ring); 1450-1550 (N-H bend, amine). |
| Mass Spec. (ESI+) | Predicted [M+H]⁺ = 182.1652. |
Part 3: Computational Analysis and Molecular Modeling
Computational chemistry provides critical insights into a molecule's behavior, guiding lead optimization in a cost-effective manner.[9][11]
DFT for Electronic Properties
Density Functional Theory (DFT) calculations, using a basis set such as B3LYP/6-31G(d,p), can elucidate the electronic landscape of the molecule.[10][11]
-
HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is likely localized on the electron-rich pyrazole ring and the amino group, indicating these are sites for electrophilic attack. The LUMO distribution will indicate sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability.
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Molecular Electrostatic Potential (MEP) Map: An MEP map visually represents the charge distribution. It would be expected to show negative potential (red/yellow) around the pyrazole nitrogen atoms and the amine nitrogen, highlighting their roles as hydrogen bond acceptors. Positive potential (blue) would be expected around the amine hydrogens, indicating their hydrogen bond donor capability.
Molecular Docking for Target Identification
The true value of a compound lies in its ability to interact with a biological target. The pyrazole scaffold is a known inhibitor of various kinases, cyclooxygenase (COX) enzymes, and other proteins.[4][11][17]
-
Workflow:
-
Select a relevant protein target (e.g., a kinase like EGFR or an inflammatory enzyme like COX-2).
-
Obtain the 3D crystal structure of the protein from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water, adding hydrogens, and assigning charges.
-
Generate a low-energy 3D conformer of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine.
-
Perform molecular docking using software like AutoDock or MOE to predict the binding mode and affinity (binding energy) of the ligand within the protein's active site.[10][15]
-
-
Expected Interactions: Docking studies would likely predict that the C4-amine group forms key hydrogen bonds with backbone carbonyls or polar side chains (e.g., Asp, Glu, Ser) in the active site. The pyrazole ring could form π-π stacking or hydrophobic interactions with aromatic residues like Phe or Tyr. The N1-butyl and C5-isopropyl groups would likely occupy hydrophobic pockets, contributing to binding affinity.
Caption: A typical molecular docking workflow.
Part 4: Biological Relevance and Future Directions
The structural features of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine make it a promising candidate for several therapeutic areas. The pyrazole scaffold is known for a vast array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[1][17]
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Kinase Inhibition: Many successful kinase inhibitors feature a substituted aminopyrazole core that anchors the molecule in the ATP-binding site. The C4-amine is perfectly positioned to mimic the hydrogen bonding of the adenine portion of ATP. This compound could serve as a starting point for developing inhibitors against targets in oncology or inflammatory diseases.
-
Anti-inflammatory Applications: Pyrazole derivatives, most famously Celecoxib, are known COX-2 inhibitors.[17] The substitution pattern on this molecule could be explored for selective inhibition of inflammatory enzymes.
-
Scaffold for Library Synthesis: Perhaps the most immediate application is its use as a versatile chemical building block. The primary amine at the C4 position is an ideal handle for combinatorial chemistry. It can be readily acylated, sulfonated, or used in reductive amination to generate a large library of derivatives for high-throughput screening against a wide range of biological targets.
Conclusion
While 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine is not a well-characterized molecule in its own right, its structure embodies the key features that make the aminopyrazole scaffold a cornerstone of modern medicinal chemistry. By leveraging established synthetic methodologies and powerful computational tools, this guide provides a comprehensive framework for its synthesis, characterization, and evaluation. Its favorable predicted physicochemical properties and versatile functional handles make it an attractive starting point for drug discovery programs targeting a multitude of diseases. Further empirical investigation into its synthesis and biological activity is warranted and holds significant potential for the development of next-generation therapeutics.
References
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Vertex AI Search.
-
El-Sayed, N. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American and Caribbean Bulletin of Medicinal and Aromatic Plants.
- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2025). Journal of the College of Science, 66(2).
-
Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3757. Available at: [Link]
-
Gowri, S., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. Available at: [Link]
-
Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (2025). ResearchGate. Available at: [Link]
-
Dawood, D. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available at: [Link]
-
Kumar, A., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. Available at: [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. Available at: [Link]
-
1-Butyl-4-propan-2-ylsulfanylpyrazol-5-amine. PubChem. Available at: [Link]
-
1-butyl-5-(propan-2-yl)-1h-pyrazol-4-amine. PubChemLite. Available at: [Link]
-
Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. (2012). Taylor & Francis Online. Available at: [Link]
-
1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine-1504703-95-0. Thoreauchem. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5432. Available at: [Link]
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. Available at: [Link]
-
1-(butan-2-yl)-1H-pyrazol-5-amine. PubChem. Available at: [Link]
-
1H-pyrazol-4-amine. PubChem. Available at: [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011-2029. Available at: [Link]
-
4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine. PubChem. Available at: [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2013). Organic Syntheses, 90, 304. Available at: [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). Google Patents.
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). Molecules, 30(8), 1567. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(24), 8758. Available at: [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 1-butyl-5-(propan-2-yl)-1h-pyrazol-4-amine (C10H19N3) [pubchemlite.lcsb.uni.lu]
- 8. 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine-1504703-95-0 - Thoreauchem [thoreauchem.com]
- 9. eurasianjournals.com [eurasianjournals.com]
- 10. science.su.edu.krd [science.su.edu.krd]
- 11. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 15. banglajol.info [banglajol.info]
- 16. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
